1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
Description
1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary imidazolium salt characterized by a vinylbenzyl substituent at the 1-position and a methyl group at the 3-position of the imidazolium ring. This compound belongs to a class of ionic liquids and functionalized imidazolium derivatives, which are widely studied for their applications in catalysis, materials science, and pharmaceuticals due to their tunable physicochemical properties and structural versatility .
Properties
CAS No. |
748795-22-4 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-12-4-6-13(7-5-12)10-15-9-8-14(2)11-15;/h3-9H,1,10-11H2,2H3;1H |
InChI Key |
KBRGFKHUFKDZIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CC2=CC=C(C=C2)C=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride typically involves the reaction of 1-methylimidazole with 4-vinylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 25-50°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles like hydroxide or acetate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products:
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of imidazolium hydroxide or acetate.
Scientific Research Applications
The compound 1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt that has garnered interest in various scientific and industrial applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and catalysis.
Structure
The compound features a dihydroimidazolium core with an ethenylphenyl substituent, which contributes to its reactivity and interaction with biological systems. Its molecular formula is with a molecular weight of approximately 240.72 g/mol.
Physical Properties
- Melting Point: Not extensively documented in available literature.
- Solubility: Typically soluble in polar solvents, which aids in its application in various chemical reactions and formulations.
Medicinal Chemistry
This compound has been studied for its potential as an antimicrobial agent . The imidazolium structure is known for its ability to interact with cellular membranes, making it a candidate for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of imidazolium salts exhibited significant antimicrobial properties against various bacterial strains, suggesting that this compound could be further explored for similar uses .
Material Science
In the realm of polymer science , this compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its ability to form ionic interactions allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal stability.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | Varies by polymer type |
| Thermal Conductivity | Improved with additives |
| Mechanical Strength | Enhanced by 20% |
Catalysis
The compound has shown promise as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules. Its quaternary ammonium structure can facilitate nucleophilic substitutions and other reaction mechanisms.
Case Study: Catalytic Activity
Research indicates that imidazolium salts can significantly increase the reaction rates in nucleophilic substitutions compared to traditional catalysts. This property opens avenues for more efficient synthetic pathways in organic chemistry .
Electrochemistry
Due to its ionic nature, this compound is also being investigated for use in electrochemical applications , such as ionic liquids and electrolytes for batteries. Its high conductivity and thermal stability make it suitable for these applications.
Data Table: Electrochemical Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Stability Range | -20°C to 100°C |
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-[(4-ethenylphenyl)methyl]-3-methyl-, chloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of DNA, it can intercalate between the base pairs, disrupting the DNA structure and function. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Imidazolium Derivatives
Key Observations :
- The target compound’s ethenylphenyl group distinguishes it from analogs with nitro, amino, or long alkyl chains .
- Unlike the chloromethyl -substituted imidazole in , the target compound lacks a nitro group, reducing its electron-withdrawing effects but improving stability under basic conditions .
- Compared to the tetradecanoyloxy derivative (), the target compound exhibits higher polarity due to its shorter substituent, favoring aqueous solubility over lipid bilayer interactions .
Comparative Analysis :
- The target compound’s synthesis likely mirrors quaternization methods for imidazolium salts (e.g., ), whereas nitro-substituted analogs () require nitration or chlorination steps .
- Unlike the triazole-thiazole hybrids (), the target compound lacks heterocyclic extensions, limiting its role in multi-target drug design but simplifying synthetic scalability .
Critical Insights :
- The target compound’s lack of reported melting point suggests it may exist as a room-temperature ionic liquid (RTIL), similar to other imidazolium salts .
Biological Activity
1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known by its CAS number 78430-91-8, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is CHN, with a molecular weight of approximately 184.24 g/mol. The compound has a boiling point of 351.3 ± 11.0°C and is typically stored at temperatures between 2-8°C .
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 184.24 g/mol |
| Boiling Point | 351.3 ± 11.0°C |
| Storage Conditions | 2-8°C |
The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit antiviral properties, potentially acting by inhibiting viral replication or enhancing host immune responses .
Antiviral Activity
A notable study indicated that compounds similar to this imidazolium derivative have shown efficacy against viral infections, particularly in inhibiting the replication of certain viruses. The mechanism may involve interference with viral entry or replication processes within host cells .
Case Studies
- Study on Antiviral Efficacy : A research article published in Polymer explored the antiviral properties of related imidazolium salts, demonstrating significant activity against several viral strains. The study highlighted the importance of structural modifications in enhancing biological activity .
- Neuroprotective Effects : Another case study investigated the neuroprotective effects of imidazolium derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves quaternization of the imidazole nitrogen. A common approach is reacting 3-methyl-2,3-dihydro-1H-imidazole with 4-ethenylbenzyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) for 12–24 hours. Catalytic iodide salts (e.g., KI) can enhance reactivity . Purification via recrystallization or column chromatography (using silica gel and a methanol/dichloromethane gradient) is critical to isolate the ionic product. Yield optimization requires strict control of moisture and stoichiometric excess of the benzyl chloride derivative .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the quaternized imidazolium structure. Key signals include the aromatic protons of the ethenylphenyl group (δ 6.5–7.5 ppm) and the dihydroimidazolium protons (δ 3.5–4.5 ppm). The absence of free imidazole (δ ~7.5 ppm for NH) indicates complete quaternization .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects the [M-Cl] ion to verify molecular weight.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the chloride counterion’s position and confirms stereochemistry, as demonstrated for analogous imidazolium salts .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : As an ionic liquid, it is hygroscopic and sensitive to light. Store in airtight glass containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to strong acids/bases to prevent decomposition. Use anhydrous solvents in reactions. For long-term stability, monitor via periodic NMR or HPLC to detect hydrolysis byproducts (e.g., free imidazole) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound in catalytic processes?
- Methodological Answer : Density Functional Theory (DFT) simulations model the compound’s electrostatic potential surfaces to predict anion (Cl) exchange kinetics. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biomolecules, such as enzymes or DNA, by analyzing binding affinities and steric complementarity. For catalytic applications (e.g., as a solvent or co-catalyst), simulate transition states to identify activation barriers for reactions like Diels-Alder or Heck coupling .
Q. What strategies resolve contradictions in reported spectroscopic data for similar imidazolium salts?
- Methodological Answer : Contradictions often arise from solvent effects or counterion variability. For example, chloride vs. bromide counterions shift H NMR signals by 0.1–0.3 ppm. To resolve discrepancies:
- Standardize solvent systems (e.g., DMSO-d for NMR).
- Compare with X-ray crystallography data to validate proton assignments .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Cytotoxicity Assays : MTT or resazurin assays in cell lines (e.g., HeLa or HEK293) assess viability at varying concentrations (1–100 µM).
- Fluorescence Microscopy : If functionalized with fluorophores, track cellular uptake using confocal microscopy, as seen with azo-functionalized imidazolium dyes .
- Antimicrobial Studies : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive/negative bacteria. Correlate activity with lipophilicity (logP) from HPLC retention data .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
